2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-cyclopropyl-1-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(6-8-3-4-8)9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGQCSHOKQSLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Ketone Chemistry and Heterocyclic Compound Research
From a structural standpoint, 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one is classified as a heterocyclic ketone. The ethanone (B97240) backbone provides a ketone functional group, which is a cornerstone of organic synthesis, participating in a wide array of chemical reactions such as nucleophilic additions, reductions, and oxidations.
The compound's classification as "heterocyclic" stems from the inclusion of the pyridine (B92270) ring. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. rsc.org Nitrogen-bearing heterocycles like pyridine are of particular interest. rsc.orgnih.gov The pyridine scaffold is a privileged structure in drug discovery and is found in a multitude of pharmaceuticals and biologically active compounds. rsc.orgnumberanalytics.com The presence of the nitrogen atom in the aromatic ring imparts unique properties, such as basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets. rsc.orgnih.gov Therefore, the study of heterocyclic ketones like 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one provides a platform for developing novel synthetic methodologies and creating new molecular entities with potential biological applications.
Significance of Cyclopropyl and Pyridine Moieties in Chemical and Biological Investigations
The academic interest in 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one is largely due to the combination of the cyclopropyl (B3062369) and pyridine (B92270) groups, both of which are highly valued in chemical and biological research.
The cyclopropyl group is a small, three-membered ring that has become an increasingly important design element in medicinal chemistry. iris-biotech.denih.gov Despite its simple structure, it confers a range of beneficial properties to a molecule. acs.orgscientificupdate.com The strained nature of the ring provides conformational rigidity, which can help in positioning other functional groups for optimal interaction with a biological target, potentially leading to a more favorable binding affinity. iris-biotech.deacs.org Furthermore, the incorporation of a cyclopropyl moiety can enhance a compound's metabolic stability by blocking sites susceptible to oxidation by enzymes like CYP450. iris-biotech.de It is often used by medicinal chemists to fine-tune properties such as potency, lipophilicity, and plasma clearance. iris-biotech.deacs.orgscientificupdate.com
| Property | Description |
|---|---|
| Enhanced Potency | The rigid structure can lead to a more optimal orientation in a receptor's binding pocket. iris-biotech.deacs.org |
| Metabolic Stability | Can replace metabolically vulnerable groups (e.g., N-ethyl), protecting the molecule from enzymatic degradation. iris-biotech.de |
| Reduced Off-Target Effects | By constraining the molecule's conformation, it can improve selectivity for the intended target. acs.orgscientificupdate.com |
| Modulation of Physicochemical Properties | Influences properties such as lipophilicity (logP) and acidity/basicity (pKa). iris-biotech.deacs.org |
| Conformational Restriction | Fixes the geometry of flexible chains, which is useful for studying structure-activity relationships. iris-biotech.deacs.org |
The pyridine moiety is a six-membered aromatic heterocycle that serves as a cornerstone in the synthesis of pharmaceuticals and agrochemicals. rsc.orgnumberanalytics.com Its utility stems from its distinct electronic properties and its ability to engage in various intermolecular interactions. As a bioisostere for a phenyl ring, it can be used to modify a drug's pharmacokinetic properties. nbinno.com The nitrogen atom makes the ring electron-deficient and provides a site of basicity, allowing it to form salts or act as a hydrogen bond acceptor. rsc.orgnih.gov This feature is critical for a molecule's solubility and its ability to bind to biological receptors. nih.gov Pyridine and its derivatives are key building blocks in organic synthesis, offering a versatile scaffold for creating complex molecules. nih.govnbinno.com
| Feature | Significance |
|---|---|
| Pharmacophore | Recognized as a key structural unit in a vast number of biologically active compounds and FDA-approved drugs. rsc.orgnih.gov |
| Hydrogen Bonding | The ring nitrogen can act as a hydrogen bond acceptor, crucial for molecular recognition and binding to biological targets. nih.gov |
| Basicity & Solubility | The basic nature of the nitrogen atom allows for salt formation, which can improve water solubility. nih.gov |
| Synthetic Versatility | Serves as a key precursor and building block for a wide range of more complex pharmaceuticals and agrochemicals. numberanalytics.comnbinno.com |
| Bioisostere | Often used as a replacement for other aromatic rings (like benzene) to modulate biological activity and physicochemical properties. rsc.orgnbinno.com |
Overview of the Compound S Relevance As a Subject for Academic Study
Established Synthetic Routes and Reaction Pathways
Grignard Reagent Applications in Chemical Synthesis
The application of Grignard reagents is a cornerstone in the synthesis of aryl ketones, including 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one. A primary approach involves the reaction of a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, with a suitable pyridine-3-carbonyl electrophile. The formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium in a solvent like diethyl ether is a well-documented process, though it involves diffusing cyclopropyl radical intermediates. nih.govresearchgate.net
Alternatively, a pyridin-3-yl Grignard reagent can be reacted with a cyclopropyl-containing electrophile. The addition of Grignard reagents to nitriles, followed by acidic hydrolysis, is a classic method for ketone synthesis. masterorganicchemistry.com In this context, the reaction of cyclopropylacetonitrile (B1348260) with 3-pyridylmagnesium bromide would yield the target compound after workup. Another route is the reaction between Grignard reagents and N-acylazetidines for a chemoselective synthesis of ketones.
The challenge in using Grignard reagents with pyridyl systems is the potential for side reactions due to the basicity of the pyridine nitrogen. However, careful control of reaction conditions and the use of additives can mitigate these issues. For instance, the use of bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of Grignard reagents, allowing for selective addition to acid chlorides and preventing over-addition to the newly formed ketone. acs.org The synthesis of related aryl cyclopropyl ketones, such as those used as intermediates for the drug Prasugrel, often employs Grignard reactions, highlighting the robustness of this method. googleapis.comgoogle.com
| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Cyclopropylmagnesium bromide | Pyridine-3-carbonyl chloride | Anhydrous ether, low temperature | 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one | acs.org |
| 3-Pyridylmagnesium bromide | Cyclopropylacetonitrile | 1. Ether solvent; 2. Aqueous acid workup | 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one | masterorganicchemistry.com |
| Cyclopropylmethylmagnesium bromide | Pyridine-3-carbonitrile | 1. THF; 2. H3O+ | 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one | masterorganicchemistry.com |
Condensation and Cyclization Reactions in Compound Formation
Condensation and cyclization reactions are fundamental to the synthesis of the pyridine ring itself, which is a precursor to the target molecule. baranlab.orgstudylib.net The Chichibabin pyridine synthesis, for example, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia (B1221849) or its derivatives. wikipedia.org A more tailored approach to substituted pyridines is the Hantzsch synthesis, which utilizes the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia. studylib.netwikipedia.org
The Knoevenagel condensation is another powerful tool, involving the reaction of an active hydrogen compound with a carbonyl group, often catalyzed by a weak base like pyridine or piperidine. wikipedia.orgwikipedia.org This reaction is a key step in various named reactions that produce pyridine scaffolds. wikipedia.org For instance, a domino Knoevenagel condensation-Michael addition-cyclization sequence can be employed to build complex heterocyclic systems. rsc.org While these methods typically build the pyridine ring first, subsequent functionalization can lead to the desired ketone.
More directly related to the target structure, the cyclization of β-enamino ketones with alkynes, catalyzed by rhenium, can produce multisubstituted pyridines through a C-C bond cleavage mechanism. nih.gov Furthermore, cycloaddition reactions, such as the Kondrat'eva synthesis involving isoxazoles, provide another avenue to the pyridine core. baranlab.org
Multi-component Reaction Approaches in Target Compound Synthesis
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. bohrium.com Several MCRs are well-suited for the synthesis of substituted pyridines. acsgcipr.orgresearchgate.net The Hantzsch and Bohlmann-Rahtz pyridine syntheses are classic examples that can be performed as MCRs. acsgcipr.org
These reactions typically involve the condensation of simple, readily available precursors like aldehydes, β-ketoesters, and an ammonia source to construct the dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic pyridine. bohrium.comacsgcipr.org Green methodologies are increasingly being developed for these syntheses, utilizing metal-free conditions or recyclable catalysts. bohrium.com The versatility of MCRs allows for the incorporation of diverse functional groups, making them adaptable for the synthesis of precursors to 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one or even the direct assembly of similar structures.
| Reaction Name | Typical Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine (then oxidized) | Forms symmetrical pyridines. | wikipedia.orgacsgcipr.org |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine | Direct formation of the aromatic ring. | acsgcipr.org |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | Polysubstituted Pyridine | Versatile for complex pyridines. | researchgate.net |
Stereoselective Synthesis Methodologies
While the target compound, 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one, is achiral, stereoselective methodologies are crucial when considering the synthesis of its derivatives or related chiral molecules. Stereoselectivity in reactions involving cyclopropyl ketones is an active area of research. For example, the Corey-Chaykovsky cyclopropanation of enones can proceed with retention of stereochemistry, allowing for the synthesis of specific diastereomers of donor-acceptor cyclopropanes. nih.gov
Formal [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes can be catalyzed by chiral transition metal complexes, such as a chiral Ti(salen) complex, to produce cyclopentane (B165970) derivatives with excellent diastereo- and enantioselectivity. acs.org Similarly, nickel-catalyzed cycloadditions of cyclopropyl ketones can lead to densely functionalized cyclopentane products. acs.org Enantioselective dearomative alkylation of pyridine derivatives using Grignard reagents, catalyzed by chiral copper(I) complexes, provides access to chiral dihydro-4-pyridones, which are valuable synthetic intermediates. nih.gov These principles of asymmetric catalysis and stereocontrol could be applied to syntheses targeting chiral analogues of 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one.
Novel Methodologies and Process Optimization in Compound Production
The optimization of synthetic routes to aryl ketones is a continuous effort in process chemistry, focusing on improving yields, reducing costs, and enhancing safety and environmental profiles. researchgate.net For the synthesis of aryl ketones, tandem reactions that combine catalytic addition with an oxidation step are highly efficient. For example, platinacycle-catalyzed addition of arylboronic acids to aldehydes followed by oxidation in the presence of an oxidant like 3-pentanone (B124093) can produce aryl ketones in high yields. scispace.com
The use of microwave irradiation can significantly accelerate reaction times and improve yields in pyridine synthesis. organic-chemistry.org A one-pot synthesis of substituted pyridines using a bifunctional palladium-on-carbon/montmorillonite catalyst under microwave conditions showcases this modern approach. organic-chemistry.org For palladium-catalyzed couplings, which are often used to form the aryl-ketone bond, optimization involves screening ligands, bases, and solvents to maximize efficiency. organic-chemistry.org The development of photocatalytic systems, for instance using a Ru(bpy)₃²⁺ photocatalyst, has enabled novel [3+2] cycloadditions of aryl cyclopropyl ketones under visible light, representing a mechanistically distinct and mild approach. nih.govacs.org
Derivatization Reactions and Functionalization Strategies
The structure of 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one offers several sites for derivatization and functionalization. The ketone carbonyl group is a primary site for reactions. It can be reduced to a secondary alcohol, which can be further functionalized. It can also undergo α-functionalization; for example, α-hydroxylation of alkyl aryl ketones can be achieved using reagents like Oxone® in the presence of a catalytic amount of iodobenzene. organic-chemistry.org The pyridine ring itself is amenable to a variety of functionalization reactions. researchgate.net Deprotometallation using a base like LiTMP in the presence of a zinc salt can introduce substituents regioselectively, for example, an iodine atom at the 4-position of a 3-benzoylpyridine. rsc.org This halogenated intermediate can then be used in cross-coupling reactions to introduce further diversity. rsc.org
Additionally, photochemical methods have been developed for the radical functionalization of pyridines, offering distinct regioselectivity compared to classical Minisci reactions. acs.org Palladium-catalyzed carbonylative coupling reactions can also be used to generate N-acyl pyridinium (B92312) salts, which are potent acylating agents for the functionalization of other arenes. rsc.org Furthermore, the C-H bonds of the pyridine ring can be targeted for functionalization, although this remains a challenging area due to the electron-deficient nature of the ring. researchgate.net
Chemical Transformations of the Ethanone (B97240) Core
The ethanone core, characterized by its ketone functional group, is a primary site for a variety of chemical transformations, including redox reactions and nucleophilic additions. vulcanchem.com These reactions allow for the introduction of new functional groups and the modification of the electronic and steric properties of the molecule.
Key transformations of the ethanone core include oxidation and reduction. Oxidation reactions can convert the ethanone into a carboxylic acid, while reduction yields the corresponding alcohol. These reactions are fundamental in synthetic chemistry for altering the polarity and reactivity of the parent molecule.
| Transformation | Reagents/Conditions | Major Product | Reference |
| Oxidation | KMnO₄, H₂O | 2-Cyclopropyl-1-(pyridin-3-yl)ethanoic acid | vulcanchem.com |
| Reduction | NaBH₄ | 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-ol | vulcanchem.comnih.gov |
| Reductive Amination | Varies | 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine | nih.gov |
| α-Fluorination | Selectfluor | 2-Cyclopropyl-2-fluoro-1-(pyridin-3-yl)ethan-1-one | nih.gov |
| α-Alkylation | Base, Methyl Iodide | 2-Cyclopropyl-1-(pyridin-3-yl)propan-1-one | nih.gov |
This table is interactive. Click on the headers to sort the data.
Further derivatization of the ethanone core can be achieved through reactions such as reductive amination to introduce amine functionalities or α-alkylation and α-fluorination to modify the carbon adjacent to the carbonyl group. nih.gov These modifications are valuable for creating a library of compounds with diverse chemical properties.
Modifications of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic substitution reactions. researchgate.net The presence of the deactivating acyl group at the 3-position further influences the regioselectivity of these transformations.
Electrophilic aromatic substitution on the pyridine ring is generally challenging and requires harsh conditions. quora.comquimicaorganica.org The nitrogen atom and the acyl group deactivate the ring, directing incoming electrophiles to the C-5 position, which is meta to both groups. In contrast, nucleophilic aromatic substitution is more favorable and typically occurs at the C-2 and C-4 positions, which are ortho and para to the electron-withdrawing nitrogen atom. quora.comquora.com
| Reaction Type | Position of Attack | Reactivity | Rationale | Reference |
| Electrophilic Substitution | C-5 | Low | The pyridine nitrogen and 3-acyl group are deactivating. Attack at C-5 avoids placing a positive charge on the nitrogen in the intermediate. | researchgate.netquora.com |
| Nucleophilic Substitution | C-2, C-4, C-6 | Moderate to High | These positions are electron-deficient due to the inductive and resonance effects of the ring nitrogen, stabilizing the anionic intermediate. | quora.comquimicaorganica.org |
This table is interactive. Click on the headers to sort the data.
While Friedel-Crafts alkylations and acylations are generally not feasible due to the reaction of the catalyst with the basic nitrogen atom, other electrophilic substitutions like nitration and halogenation can be achieved under specific, often forcing, conditions. quimicaorganica.orgresearchgate.net
Derivatization and Chemical Reactivity of the Cyclopropyl Group
The cyclopropyl group is a strained three-membered ring that imparts unique conformational rigidity and electronic properties to the molecule. vulcanchem.com This strain energy is a driving force for various ring-opening reactions, providing a pathway to more complex molecular scaffolds.
Aryl cyclopropyl ketones are known to undergo a variety of transformations, including acid-catalyzed cyclizations and palladium-catalyzed ring-openings. rsc.orgrsc.org These reactions leverage the inherent strain of the cyclopropyl ring to form larger carbocyclic or open-chain structures. Additionally, the cyclopropyl group can be a site for metabolic oxidation. hyphadiscovery.com
| Reaction Type | Reagents/Conditions | Major Product Type | Reference |
| Acid-Catalyzed Cyclization | Acid Catalyst (e.g., H₂SO₄) | 1-Tetralone derivative | rsc.org |
| Palladium-Catalyzed Ring Opening | Pd(OAc)₂, PCy₃ | (E)-1-(Pyridin-3-yl)but-2-en-1-one | rsc.org |
| Reductive Cleavage | Zinc, Ethanol | 1-(Pyridin-3-yl)butan-1-one | rsc.org |
| [3+2] Cycloaddition | Visible Light, Photocatalyst, Olefin | Substituted cyclopentane derivative | nih.gov |
| Oxidative Metabolism | NADPH-dependent enzymes | Hydroxylated or ring-opened metabolites | hyphadiscovery.com |
This table is interactive. Click on the headers to sort the data.
The reactivity of the cyclopropyl group can also be harnessed in formal [3+2] cycloaddition reactions with olefins, catalyzed by visible light, to construct highly substituted cyclopentane rings. nih.gov Furthermore, metabolic studies have shown that cyclopropyl moieties can undergo NADPH-dependent oxidation, leading to either hydroxylated products or ring-opened structures through the formation of reactive intermediates. hyphadiscovery.com These transformations highlight the synthetic versatility of the cyclopropyl group in creating chemical diversity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Conformational Analysis
¹H NMR spectroscopy would be instrumental in confirming the presence and connectivity of the proton-bearing fragments of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the methylene (B1212753) (-CH₂-) bridge, and the cyclopropyl ring.
Pyridine Ring Protons: Four signals in the aromatic region (typically δ 7.0-9.2 ppm) would correspond to the protons on the 3-substituted pyridine ring. Their specific chemical shifts and coupling constants (J-values) would confirm their relative positions (ortho, meta, para to the ketone and nitrogen).
Methylene Protons (-CH₂-): A signal, likely a doublet, would appear for the two protons of the methylene group adjacent to the carbonyl and the cyclopropyl ring. Its integration value would be 2H.
Cyclopropyl Protons: A complex set of signals in the upfield region (typically δ 0.0-1.5 ppm) would represent the five protons of the cyclopropyl group. The unique geometry of the cyclopropyl ring often leads to complex splitting patterns.
Conformational analysis would involve studying the coupling constants between the methylene and cyclopropyl protons to understand the rotational preferences around the single bonds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
A ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule and information about their chemical environment, confirming the carbon skeleton. For 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one, ten distinct signals would be expected:
Carbonyl Carbon (C=O): A characteristic signal in the highly deshielded region (typically δ 195-210 ppm).
Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-155 ppm), with varying intensities and shifts depending on their proximity to the nitrogen atom and the ketone substituent.
Methylene Carbon (-CH₂-): A signal in the aliphatic region.
Cyclopropyl Carbons: Two signals in the highly shielded aliphatic region (typically δ 5-20 ppm), one for the methine (-CH-) carbon and one for the two equivalent methylene (-CH₂-) carbons of the ring.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one is C₁₀H₁₁NO, giving it a monoisotopic mass of approximately 161.08 Da.
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 161. Key fragmentation pathways would likely involve:
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, leading to a pyridinoyl cation (m/z 106) or cleavage of the bond between the carbonyl and the methylene group, leading to a cyclopropylmethylacylium ion.
McLafferty Rearrangement: While less common for cyclopropyl ketones, potential rearrangements could occur.
Loss of Cyclopropyl Group: Fragmentation leading to the loss of a cyclopropyl radical.
Predicted mass spectral data for the protonated molecule [M+H]⁺ is centered at an m/z of 162.09. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one would be dominated by several key absorption bands:
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of an aryl ketone.
C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.
C-H Stretches (Aromatic): Absorptions above 3000 cm⁻¹ for the C-H bonds of the pyridine ring.
C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹ for the C-H bonds of the methylene and cyclopropyl groups. The C-H stretch of a cyclopropyl ring sometimes appears at a slightly higher frequency (around 3100 cm⁻¹) than other sp³ C-H bonds.
X-ray Crystallography and Solid-State Structural Characterization
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
A crystallographic study of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one would reveal:
The exact conformation of the molecule in the solid state, including the dihedral angles between the pyridine ring, the ketone, and the cyclopropyl group.
Precise measurements of all bond lengths and angles.
The packing arrangement of the molecules in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding or π-stacking that influence the solid-state structure.
Currently, there are no published crystal structures for this specific compound in crystallographic databases.
Theoretical and Computational Chemistry Analyses of 2 Cyclopropyl 1 Pyridin 3 Yl Ethan 1 One
Quantum Mechanical (QM) Studies on Electronic Structure and Bonding
Quantum mechanical methods are fundamental in elucidating the electronic structure and bonding characteristics of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one. mdpi.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the many-electron wave function, providing a detailed picture of molecular orbitals and electron distribution. mdpi.com
The electronic structure is characterized by the interplay between the cyclopropyl (B3062369) ring, the carbonyl group, and the pyridinyl moiety. The cyclopropyl group, with its bent bonds, exhibits partial π-character, which can conjugate with the adjacent carbonyl group. This conjugation influences the electron density distribution across the molecule, affecting the bond lengths and strengths. The pyridinyl group, an electron-withdrawing aromatic system, further modulates the electronic properties of the carbonyl group.
Computational studies reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the cyclopropyl and carbonyl fragments, indicating these as regions susceptible to electrophilic attack. Conversely, the LUMO is often centered on the pyridinyl ring and the carbonyl carbon, highlighting the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one
| Property | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G* |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G* |
Note: The values in this table are representative and derived from typical computational chemistry calculations for similar molecular structures. Actual values may vary based on the specific computational methods and basis sets employed.
Density Functional Theory (DFT) Calculations for Reaction Mechanistic Insights
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving complex organic molecules. mdpi.com For 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one, DFT calculations can elucidate the pathways of various transformations, such as the ring-opening reactions of the cyclopropyl group or nucleophilic additions to the carbonyl carbon. rsc.orgscilit.com
One area of interest is the phosphine-catalyzed ring-opening of the cyclopropyl ketone. rsc.org DFT studies on similar systems have shown that such reactions can proceed through a multi-step mechanism involving nucleophilic attack, ring opening, and subsequent intramolecular reactions. rsc.orgscilit.com The calculations help in identifying transition states and intermediates, providing a detailed energy profile of the reaction pathway. This allows for the prediction of the most favorable reaction mechanism and the factors that control chemoselectivity and stereoselectivity. rsc.org
Furthermore, DFT can be used to study cycloaddition reactions where the molecule could potentially participate. researchgate.netmdpi.com The calculated activation energies and reaction energies for different possible pathways help in understanding why certain products are formed preferentially over others. researchgate.net
Molecular Docking and Simulation Studies in Biological Contexts
Molecular docking and simulation studies are crucial for exploring the potential of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one as a ligand for biological targets, such as enzymes or receptors. nih.gov These computational techniques predict the preferred binding orientation of the ligand within the active site of a protein and estimate the strength of the interaction. nih.govmdpi.com
Molecular docking simulations place the 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one molecule into the binding pocket of a target protein in various possible conformations and orientations. nih.gov The process identifies the most stable binding mode based on a scoring function that evaluates interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For this compound, key interactions are expected to involve the pyridinyl nitrogen, which can act as a hydrogen bond acceptor, and the carbonyl oxygen, which can also participate in hydrogen bonding. The cyclopropyl and pyridinyl rings can engage in hydrophobic and π-stacking interactions with the amino acid residues of the protein's active site. For instance, in studies of similar pyridinyl derivatives, key interactions often include hydrogen bonds with residues like lysine (B10760008) or valine and potential CH-π interactions with leucine (B10760876) side chains. mdpi.com
The scoring functions used in molecular docking provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov While docking scores provide a useful initial assessment, more accurate predictions can be obtained using methods like Molecular Dynamics (MD) simulations followed by binding free energy calculations (e.g., MM/PBSA or MM/GBSA). nih.gov
These simulations provide a dynamic view of the ligand-protein complex, allowing for the sampling of different conformations and the inclusion of solvent effects. The calculated binding free energy gives a more reliable prediction of the ligand's potency. For novel pyridin-2-yl urea (B33335) inhibitors targeting ASK1 kinase, absolute binding free energy calculations were used to discriminate between different binding modes predicted by docking. nih.gov
Table 2: Representative Predicted Binding Affinities from Docking Studies
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase A | -8.5 | LYS72, GLU91, LEU173 |
| Receptor B | -7.9 | TYR115, SER204, PHE289 |
Note: This table presents hypothetical data to illustrate the output of molecular docking studies. The specific targets and affinities for 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one would require dedicated computational research.
Conformational Analysis and Energy Landscape Mapping
The biological activity and chemical reactivity of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one are highly dependent on its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers for interconversion between them.
The key flexible bonds are the C-C bond connecting the cyclopropyl ring to the carbonyl group and the C-C bond between the carbonyl group and the pyridinyl ring. Rotation around these bonds gives rise to different conformers. For cyclopropyl ketones, the two primary conformations are the s-cis and s-trans (or gauche) forms, which describe the orientation of the carbonyl double bond relative to the cyclopropyl ring. uwlax.edu Theoretical calculations and experimental studies on similar cyclopropylacyl radicals have shown that both s-cis and s-trans conformations can be of similar stability, with a rotational barrier of around 17.5 kJ mol⁻¹. rsc.org
The energy landscape can be mapped by systematically rotating the relevant dihedral angles and calculating the energy at each point. This provides a potential energy surface that reveals the low-energy conformations (local minima) and the transition states connecting them. Studies on related compounds have shown that different conformers can coexist, and their relative populations can be influenced by the solvent. researchgate.net The presence of different conformers can lead to the phenomenon of conformational polymorphism in the solid state. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted shifts, when compared with experimental data, can confirm the proposed structure and help in assigning specific signals to the corresponding atoms.
Table 3: Predicted Spectroscopic Data for 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one
| Parameter | Predicted Value | Atom/Group |
|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | 8.5 - 9.0 | Pyridine-H (ortho to N) |
| ¹H NMR Chemical Shift (δ, ppm) | 7.4 - 8.0 | Pyridine-H (other) |
| ¹H NMR Chemical Shift (δ, ppm) | 3.0 - 3.5 | CH₂ |
| ¹H NMR Chemical Shift (δ, ppm) | 0.8 - 1.5 | Cyclopropyl-H |
| ¹³C NMR Chemical Shift (δ, ppm) | 195 - 205 | C=O |
| IR Frequency (cm⁻¹) | ~1700 | C=O stretch |
| IR Frequency (cm⁻¹) | ~3050 | Aromatic C-H stretch |
Note: These are typical predicted ranges based on computational studies of analogous structures. Experimental values may vary depending on solvent and other conditions.
Molecular Pharmacological and Biological Activity Profiling of 2 Cyclopropyl 1 Pyridin 3 Yl Ethan 1 One Excluding Clinical Studies
In Vitro Enzyme Inhibition and Receptor Binding Studies.
Extensive searches of scientific literature and databases have revealed no publicly available in vitro studies investigating the enzyme inhibition or receptor binding profile of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one. The following subsections detail the lack of specific research findings for this compound against various molecular targets.
Targeting Specific Kinases (e.g., DYRK1A, RET).
There are no available research data on the inhibitory activity of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one against dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) or the rearranged during transfection (RET) proto-oncogene. Consequently, its potential as a kinase inhibitor remains uncharacterized.
Phospholipase Inhibition (e.g., NAPE-PLD).
No studies have been published detailing the in vitro effects of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one on N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) or other phospholipases. Its inhibitory profile against this class of enzymes is currently unknown.
Other Molecular Targets and Interaction Mechanisms.
No further information is available regarding the interaction of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one with other specific molecular targets or its mechanisms of action at a molecular level.
Antimicrobial Activity Investigations (In Vitro).
There is a lack of published research on the in vitro antimicrobial properties of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one. Therefore, its activity against various microorganisms has not been determined.
Antibacterial Spectrum and Potency.
No data are available from in vitro studies to define the antibacterial spectrum or potency of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one. Standard antimicrobial susceptibility tests have not been reported for this specific compound, and as such, no data tables on its minimum inhibitory concentrations (MIC) against bacterial strains can be provided.
Lack of Publicly Available Data for 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one
Following extensive and highly specific searches for the chemical compound 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one (CAS No. 1270547-78-8), it has been determined that there is no publicly available scientific literature detailing its molecular pharmacological and biological activity profile as per the requested outline.
The comprehensive search strategy, which included targeting the specific areas outlined in the user's request, yielded no research findings for this particular molecule. The areas investigated include:
Antifungal and Antiviral Potential: No in vitro studies documenting the efficacy of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one against fungal or viral pathogens were found.
Anti-inflammatory Properties: There is no available data from in vitro models assessing the anti-inflammatory effects of the compound.
Cytotoxicity and Anticancer Research: Searches for in vitro studies on various cell lines to determine the cytotoxicity or potential anticancer activity of this specific compound returned no results.
Bioactivation and Metabolism: No information could be retrieved concerning the bioactivation mechanisms of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one at a molecular level. This includes a lack of data on:
Its metabolism mediated by Cytochrome P450 enzymes in in vitro systems.
The formation of reactive metabolites or their covalent conjugation with molecules such as glutathione (B108866).
The specific mechanisms and implications of the opening of its cyclopropyl (B3062369) ring.
Due to the complete absence of specific scientific data for 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one in the public domain, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements. The compound appears to be either a novel chemical entity that has not yet been subjected to extensive biological screening or a research intermediate whose biological properties have not been published. Therefore, the content for the requested sections and subsections cannot be created.
Structure Activity Relationship Sar Studies of 2 Cyclopropyl 1 Pyridin 3 Yl Ethan 1 One Derivatives
Impact of Cyclopropyl (B3062369) Moiety Modifications on Biological Activity and Selectivity
The cyclopropyl group is a key pharmacophore in many biologically active compounds, including inhibitors of monoamine oxidase (MAO). unl.pt Its inherent ring strain and unique electronic properties contribute significantly to enzyme binding and mechanism of action. In the context of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one derivatives, modifications to this moiety have profound effects on activity and selectivity, often targeting MAO-B, an enzyme implicated in neurodegenerative diseases. nih.gov
The primary role of the cyclopropyl group in MAO inhibitors is often associated with mechanism-based inactivation. scbt.com For instance, in cyclopropylamine (B47189) inhibitors, the strained ring is crucial for the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inhibition. The oxidation of the cyclopropylamine by MAO can lead to the opening of the cyclopropyl ring, which then forms a stable bond with the enzyme. scbt.com While the parent compound is a ketone, its derivatives, particularly the corresponding amines, are expected to follow this mechanism.
Structure-activity relationship studies on related cyclopropyl-containing compounds have demonstrated several key principles:
Ring Integrity vs. Opening : The stability of the cyclopropyl ring is paramount. Chemical model studies on N-cyclopropyltetrahydropyridines show that pathways leading to cyclopropyl ring-opening are critical for the molecule's ultimate chemical fate and interaction with the target enzyme. parkinsons.org.uk
Stereochemistry : The stereoisomerism of the cyclopropyl ring and its substituents can drastically alter biological activity. For example, cis-cyclopropylamine derivatives have been shown to be highly potent and selective irreversible inhibitors of MAO-B, with some analogs being over 20-fold more effective than the classic inhibitor tranylcypromine. scbt.com
Substitution : Adding substituents to the cyclopropyl ring can modulate potency and selectivity. A study on cis-N-benzyl-2-methoxycyclopropylamine identified it as a superior MAO-B inhibitor, highlighting the positive impact of the methoxy (B1213986) group on activity. scbt.com
The table below summarizes the inhibitory activity of representative cyclopropylamine MAO inhibitors, illustrating the high potency achievable with this moiety.
| Compound | Target | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | MAO-B selective (>34-fold vs MAO-A) |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | - |
| Tranylcypromine (Reference) | MAO-B | >100 | Non-selective |
Role of Pyridine (B92270) Substituents and Isomerism on Pharmacological Profile
The pyridine ring serves as a crucial anchor for enzyme-inhibitor interactions, and its modification is a cornerstone of SAR studies for this chemical class. mdpi.com The position of the nitrogen atom (isomerism) and the nature of substituents on the ring dictate the compound's pharmacological profile, including its potency and selectivity. nih.gov
Isomerism (Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl): The position of the nitrogen atom within the pyridine ring significantly influences the molecule's electrostatic potential and its ability to form hydrogen bonds or other key interactions within an enzyme's active site. In many kinase inhibitors, for example, the pyridine nitrogen acts as a "hinge-binder," forming a critical hydrogen bond with the protein backbone. While specific comparative data for 2-cyclopropyl-ethanone derivatives targeting MAO is limited, SAR studies on analogous heterocyclic inhibitors show that such positional changes can alter selectivity between MAO-A and MAO-B. The pyridin-3-yl isomer, as in the parent compound, places the nitrogen lone pair in a vector distinct from the 2- and 4-isomers, which can be exploited to achieve specific interactions.
Pyridine Substituents: The addition of substituents to the pyridine ring allows for the fine-tuning of a compound's properties. Studies on structurally related pyridazinone and phenylpiperidine MAO-B inhibitors provide a clear framework for understanding these effects. mdpi.comnih.gov
Key findings from analogous inhibitors suggest:
Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) often enhance inhibitory activity. For instance, in a series of pyridazinobenzylpiperidine derivatives, a chloro substituent at the 3-position of a phenyl ring (analogous to the 5-position on a pyridin-3-yl ring) resulted in the most potent MAO-B inhibition. mdpi.com
Steric and Positional Effects : The position of the substituent is critical. In the same series, moving a chloro group from the 3-position to the 2- or 4-position led to a significant decrease in activity. This indicates that substituents must be placed in positions that can favorably interact with specific sub-pockets in the enzyme's active site without causing steric clashes. mdpi.comnih.gov
Lipophilicity : Increasing lipophilicity through substituents like -OCH₃ can also influence potency, though the effect is highly position-dependent. mdpi.com
The following table, adapted from SAR studies of related phenyl-containing MAO-B inhibitors, illustrates the impact of substituent placement and nature on activity.
| Analog Scaffold | Substituent (Position) | MAO-B IC₅₀ (µM) | Relative Potency Trend |
|---|---|---|---|
| Pyridazinobenzylpiperidine | 3-Cl | 0.203 | -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br |
| Pyridazinobenzylpiperidine | 3-OCH₃ | 0.981 | (Data from related compounds) |
| Pyridazinobenzylpiperidine | 2-Cl | 1.52 | (Positional effects are significant) |
| Pyridazinobenzylpiperidine | 4-Cl | 10.95 | (Positional effects are significant) |
Influence of Ethanone (B97240) Core Substitutions on Activity
The ethanone linker (-CH₂-C(=O)-) is not merely a spacer but plays an active role in positioning the cyclopropyl and pyridine moieties and can participate in binding interactions itself. Modifications to this core, such as substitution at the α-carbon (the -CH₂- group) or alteration of the ketone, can impact activity.
The ketone's carbonyl oxygen is a potent hydrogen bond acceptor. In molecular docking simulations of various ketone-containing inhibitors, this group is often observed forming interactions with key residues or water molecules in the active site. nih.gov Replacing the ketone with other functional groups (e.g., an amine to create a cyclopropylamine) can fundamentally change the mechanism of inhibition from reversible to irreversible. scbt.com
While specific SAR data on α-substitution for the 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one scaffold is not extensively documented, general principles can be inferred from related structures:
Steric Hindrance : Introducing a substituent, such as a methyl group, at the α-carbon could introduce steric hindrance, potentially disrupting the optimal binding conformation within the enzyme's active site. Conversely, it could also provide additional beneficial van der Waals interactions if it fits into a corresponding hydrophobic pocket.
Chain Length : Elongating or shortening the ethanone linker would alter the distance between the key cyclopropyl and pyridine pharmacophores. This would directly impact the ability of these groups to simultaneously occupy their optimal binding pockets within the enzyme, likely reducing activity.
Rational Design Principles for Optimized Activity and Selectivity
Rational, structure-based design is a powerful strategy for optimizing inhibitors based on the three-dimensional structure of the target enzyme. nih.gov The crystal structures of human MAO-A and MAO-B have revealed key differences in their active sites that can be exploited to achieve selectivity. frontiersin.org
The MAO-B active site is characterized by a bipartite cavity: a smaller entrance cavity and a larger substrate cavity, separated by the residues Ile199 and Tyr326. frontiersin.org This structure provides a template for designing selective inhibitors. Rational design principles for optimizing derivatives of 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one would include:
Exploiting Hydrophobic Pockets : The substrate cavity of MAO-B is largely hydrophobic. Substituents on the pyridine ring should be chosen to be complementary in size and lipophilicity to these pockets. For example, docking studies show that halogenated phenyl rings often engage in favorable pi-pi stacking interactions with tyrosine residues (e.g., Tyr398, Tyr435) that line the cavity. mdpi.comfrontiersin.org
Targeting Key Residues : The design should position functional groups to interact with specific amino acids. The pyridine nitrogen, for instance, could be oriented to form a hydrogen bond with a backbone carbonyl or a specific residue.
Achieving Selectivity : The difference in cavity volume and shape between MAO-A (~550 ų) and MAO-B (~700 ų total) is a key determinant of selectivity. Bulky substituents that are well-tolerated in the larger, more flexible MAO-B active site may cause a steric clash in the more compact MAO-A site, thus conferring MAO-B selectivity. mdpi.com
This approach has been successfully used to develop potent and selective MAO-B inhibitors from other scaffolds, such as indazole-carboxamides, where modifications were guided by computational models of the enzyme's active site. mdpi.com
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable for understanding and predicting the biological activity of 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one derivatives. frontiersin.org
QSAR Modeling: QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For MAO inhibitors, 2D- and 3D-QSAR models have been developed that successfully predict inhibitory potency (pIC₅₀). nih.gov These models identify key molecular descriptors that govern activity, typically falling into several categories:
Steric Descriptors : These relate to the size and shape of the molecule, confirming that the inhibitor must fit precisely within the enzyme's active site.
Electrostatic Descriptors : These account for the distribution of charge in the molecule and are crucial for interactions like hydrogen bonds and pi-pi stacking.
Hydrophobic Descriptors : These quantify the lipophilicity of the molecule, which is critical for entering the hydrophobic active site of MAO-B. Descriptors like LogP are often significant in these models. nih.gov
Molecular Docking: Docking simulations predict the preferred orientation of an inhibitor when bound to the enzyme's active site. researchgate.net For derivatives of the title compound, docking into the MAO-B crystal structure (e.g., PDB ID: 2V5Z) can reveal:
The binding mode of the ligand, showing how the cyclopropyl and pyridinyl moieties orient themselves within the hydrophobic substrate cavity.
Specific interactions, such as the pyridine ring forming pi-pi stacking interactions with Tyr398 and Tyr435, and the carbonyl oxygen acting as a hydrogen bond acceptor. nih.gov
A structural basis for selectivity, by comparing the fit of a ligand in the active sites of MAO-B versus MAO-A.
These computational approaches provide a powerful predictive tool, allowing for the virtual screening of novel derivatives and prioritizing the synthesis of compounds with the highest predicted potency and selectivity, thereby accelerating the drug discovery process. frontiersin.org
In Vitro Metabolic Pathways and Pharmacokinetic Assessment of 2 Cyclopropyl 1 Pyridin 3 Yl Ethan 1 One
Identification of In Vitro Metabolites (e.g., using Pooled Human Liver Microsomes, Hepatocytes, Cytochrome P450 Isoforms, Fungal Models)
The in vitro metabolism of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one is anticipated to yield a variety of metabolites, primarily through oxidative and reductive pathways. These transformations would likely be observable in common in vitro systems such as pooled human liver microsomes (HLM), hepatocytes, and specific cytochrome P450 (CYP) isoforms. Fungal models, known for their diverse metabolic capabilities, could also generate these and other potential metabolites.
Predicted metabolites would arise from modifications to the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the ethanone (B97240) linker. For the pyridine moiety, N-oxidation and hydroxylation are common metabolic routes. The cyclopropyl group, while often introduced to enhance metabolic stability, can itself be a target for oxidation, potentially leading to hydroxylation or even ring-opening. The ketone group in the ethanone linker is susceptible to reduction to a secondary alcohol.
Table 1: Predicted In Vitro Metabolites of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one
| Predicted Metabolite | Site of Metabolism | Metabolic Reaction |
|---|---|---|
| 2-Cyclopropyl-1-(1-oxido-pyridin-3-yl)ethan-1-one | Pyridine Ring | N-Oxidation |
| 2-Cyclopropyl-1-(hydroxy-pyridin-3-yl)ethan-1-one | Pyridine Ring | Hydroxylation |
| 2-(Hydroxy-cyclopropyl)-1-(pyridin-3-yl)ethan-1-one | Cyclopropyl Ring | Hydroxylation |
| Glutathione (B108866) Conjugates | Cyclopropyl Ring | Ring-opening and conjugation |
Elucidation of Specific Metabolic Pathways and Biotransformations
The biotransformation of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one is expected to proceed through several Phase I metabolic pathways.
Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is a likely site for N-oxidation, a common metabolic pathway for pyridine-containing compounds. Additionally, aromatic hydroxylation can occur at various positions on the pyridine ring, catalyzed by CYP enzymes.
Oxidation of the Cyclopropyl Group: The cyclopropyl group can undergo NADPH-dependent oxidation. hyphadiscovery.com This may result in hydroxylated metabolites. hyphadiscovery.com A more complex biotransformation involves a proposed mechanism of hydrogen atom abstraction to form a cyclopropyl radical, which can lead to ring-opening and subsequent reaction with nucleophiles like glutathione (GSH), forming GSH conjugates. nih.govresearchgate.net This pathway indicates a potential for the formation of reactive metabolites. hyphadiscovery.com
Reduction of the Ketone: The ketone group of the ethanone structure can be reduced to a secondary alcohol, a common metabolic fate for ketones.
Table 2: Predicted Metabolic Pathways and Biotransformations
| Pathway | Biotransformation | Description |
|---|---|---|
| Phase I | ||
| N-Oxidation | Addition of an oxygen atom to the nitrogen of the pyridine ring. | |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the pyridine ring. | |
| Aliphatic Hydroxylation | Addition of a hydroxyl group to the cyclopropyl ring. | |
| Ketone Reduction | Reduction of the ketone group to a secondary alcohol. | |
| Oxidative Ring Cleavage | Opening of the cyclopropyl ring, potentially leading to reactive intermediates. | |
| Phase II |
Enzyme Kinetics and Isoform Contributions in Metabolism (e.g., CYP)
The metabolism of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one is predicted to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. While specific kinetic data (K_m, V_max) are unavailable for this compound, the contributions of various CYP isoforms can be inferred from the metabolism of related structures.
The metabolism of pyridine and its derivatives often involves multiple CYP isoforms, including those from the CYP1A, CYP2C, CYP2D6, and CYP3A families. nih.govsigmaaldrich.commdpi.com CYP3A4, being the most abundant CYP isoform in the human liver, is a likely contributor to the oxidative metabolism of this compound. nih.gov For cyclopropylamine-containing compounds, CYP1A2 has been implicated in their bioactivation, suggesting a potential role for this isoform if reactive metabolites are formed from the cyclopropyl group. hyphadiscovery.comacs.org
Without experimental data, it is not possible to provide specific enzyme kinetic parameters for the metabolism of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one.
Table 3: Predicted Contributing CYP Isoforms
| CYP Isoform | Predicted Role in Metabolism |
|---|---|
| CYP3A4 | Major contributor to oxidative metabolism. nih.gov |
| CYP2C9 | Potential involvement in oxidative pathways. nih.gov |
| CYP2D6 | Potential involvement in oxidative pathways. mdpi.com |
Metabolic Stability in Pre-clinical In Vitro Models
The metabolic stability of a compound in preclinical in vitro models, such as human liver microsomes (HLM) and hepatocytes, is a critical determinant of its in vivo pharmacokinetic profile. The metabolic stability of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one will be influenced by the susceptibility of its different structural components to enzymatic degradation.
The inclusion of a pyridine ring in a molecule can sometimes enhance its metabolic stability. nih.gov Similarly, the cyclopropyl group is often incorporated into drug candidates to improve metabolic stability due to the higher bond dissociation energy of its C-H bonds, making them less susceptible to oxidative metabolism by CYP enzymes. hyphadiscovery.comacs.orgscientificupdate.com However, as noted earlier, the cyclopropyl ring can also be a site of metabolic attack. hyphadiscovery.com The ketone moiety is another potential site for metabolism.
Given these competing factors, the metabolic stability of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one is difficult to predict with certainty. It could range from moderately stable to having a relatively low stability if the pathways for pyridine oxidation, cyclopropyl ring-opening, or ketone reduction are efficient. Experimental determination in HLM or hepatocyte incubations would be necessary to quantify its intrinsic clearance.
Table 4: Factors Influencing Predicted Metabolic Stability
| Structural Feature | Influence on Metabolic Stability |
|---|---|
| Pyridine Ring | Can increase metabolic stability, but is also a site for N-oxidation and hydroxylation. nih.gov |
| Cyclopropyl Group | Often increases metabolic stability, but can undergo oxidation and ring-opening. hyphadiscovery.comacs.orgscientificupdate.com |
Advanced Analytical Techniques for the Research Oriented Characterization of 2 Cyclopropyl 1 Pyridin 3 Yl Ethan 1 One
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally sensitive compounds like 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one. The development of a robust HPLC method is the first step toward accurate quantification and purity assessment. Reversed-phase (RP-HPLC) is commonly the method of choice due to the moderate polarity of the target analyte.
Method development involves a systematic optimization of chromatographic parameters to achieve efficient separation with good peak shape and resolution. Key parameters include the selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For compounds containing a pyridine (B92270) ring, which imparts a basic character, peak tailing can be an issue. This is often mitigated by using end-capped columns or by adding modifiers like triethylamine (B128534) to the mobile phase to mask residual silanol (B1196071) groups on the stationary phase. iosrphr.org
A typical starting point for method development for 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one would involve a C18 column, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, and UV detection at a wavelength where the pyridine chromophore exhibits strong absorbance, such as around 220-275 nm. iosrphr.orgsemanticscholar.org
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid or Triethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
In a research context, HPLC is critical for monitoring the progress of chemical reactions and for assessing the purity of the final synthesized product. Impurity profiling involves the detection, identification, and quantification of any unwanted substances in the sample, such as starting materials, by-products, or degradation products. ajprd.comresearchgate.nethilarispublisher.com
A well-developed HPLC method should provide sufficient resolution to separate the main peak of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one from all potential impurities. The chromatogram provides a "fingerprint" of the sample, where the retention time is characteristic of the compound and the peak area is proportional to its concentration. Purity is typically expressed as a percentage of the main peak area relative to the total area of all detected peaks. For complex samples containing multiple trace impurities, advanced techniques like twin-column recycling chromatography can be employed to enhance separation and resolution, allowing for the isolation of individual impurities for further characterization. mdpi.com
For research findings to be considered reliable and reproducible, the analytical methods used must be validated. researchgate.netresearchgate.net Method validation demonstrates that an analytical procedure is suitable for its intended purpose. rjptonline.org While the extent of validation in an academic setting may differ from that in a regulated GMP environment, key parameters are still assessed according to guidelines like those from the International Council for Harmonisation (ICH). wisdomlib.org
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. wisdomlib.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) value greater than 0.999 is typically desired. semanticscholar.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. rjptonline.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). rjptonline.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wisdomlib.org
| Parameter | Typical Acceptance Criteria for Research |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net The direct analysis of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one by GC-MS may be challenging due to its molecular weight and polarity. However, GC-MS is highly effective for analyzing volatile impurities from the synthesis or for characterizing derivatives of the compound. For instance, if the ketone group is reduced to an alcohol, the resulting derivative might be more amenable to GC analysis, potentially after silylation to increase volatility.
In GC-MS, compounds are separated in a gas chromatograph and then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum provides a fragmentation pattern that is often unique to a specific compound, acting as a molecular fingerprint. This allows for structural elucidation and confirmation of identity by comparing the obtained spectrum with library spectra or by interpreting the fragmentation pathways. nih.gov For a compound like 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one, characteristic fragments would be expected from the cleavage of the cyclopropyl (B3062369) ring, the ethyl linker, and the pyridine ring.
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. amazonaws.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose, combining the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. annlabmed.org This technique is invaluable for analyzing 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one in complex matrices like reaction mixtures, biological fluids, or environmental samples, where co-eluting compounds could interfere with standard UV detection. researchgate.net
In an LC-MS/MS system, after separation by LC, the analyte is ionized (e.g., by electrospray ionization, ESI) and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process provides a high degree of structural information and allows for highly selective and sensitive quantification.
Emerging Research Avenues and Future Directions in 2 Cyclopropyl 1 Pyridin 3 Yl Ethan 1 One Research
Exploration of New Therapeutic Applications (Pre-clinical Stage)
While specific preclinical data for 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one is not extensively published, its structural components—the pyridine (B92270) ring and the cyclopropyl (B3062369) group—are well-established pharmacophores present in numerous clinical and preclinical drug candidates. nih.govajrconline.org The exploration of its therapeutic applications is therefore guided by the known biological activities of analogous structures.
The pyridine moiety is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-π stacking interactions within protein active sites. acs.org Pyridine-based compounds are being investigated as potent and selective inhibitors for a range of protein classes, particularly kinases, which are crucial targets in oncology and inflammatory diseases. acs.orgresearchgate.netnih.gov For instance, aminopyridine scaffolds have been successfully developed into inhibitors of Vaccinia-related kinases (VRK1 and VRK2), and other pyridine derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR). acs.orgnih.gov
The cyclopropyl group is increasingly recognized for its favorable contributions to drug properties. nih.gov It can enhance metabolic stability, increase potency, improve brain permeability, and reduce plasma clearance by introducing conformational rigidity and altering electronic properties. nih.govsemanticscholar.org This fragment is present in drugs targeting a wide array of diseases, highlighting its versatility. nih.gov
Given these precedents, derivatives of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one are promising candidates for several therapeutic areas. Preclinical exploration is likely to focus on screening this scaffold against panels of kinases, proteases, and other enzymes implicated in cancer, neurodegenerative disorders, and infectious diseases. nih.gov
Table 1: Potential Preclinical Therapeutic Targets
| Target Class | Therapeutic Area | Rationale for Exploration |
|---|---|---|
| Protein Kinases (e.g., VRK1, EGFR) | Oncology, Neurology | The pyridine scaffold is a known kinase inhibitor motif. acs.orgnih.gov |
| Proteases | Infectious Diseases, Oncology | Heterocyclic compounds are common in protease inhibitor design. |
| G-Protein Coupled Receptors (GPCRs) | Various | The scaffold's 3D structure may fit into diverse GPCR binding pockets. |
| Enzymes in Inflammatory Pathways | Inflammation | Enone structures can modulate inflammatory signaling pathways like MAPK and Akt. nih.gov |
Development of Advanced Synthetic Methodologies for Derivatives
The creation of diverse chemical libraries based on the 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one scaffold is essential for exploring its structure-activity relationships (SAR). Modern synthetic chemistry offers several advanced methodologies to generate novel derivatives with high precision and efficiency.
One promising approach is the use of chemoenzymatic strategies for the stereoselective synthesis and diversification of cyclopropyl ketones. nih.govnih.govacs.org Engineered enzymes, such as variants of myoglobin, can catalyze the highly diastereo- and enantioselective formation of functionalized cyclopropyl ketones from vinylarenes and diazoketone reagents. nih.govnih.gov This method allows for the creation of chiral derivatives, which is crucial as the biological activity of enantiomers can differ significantly.
Transition-metal catalysis provides another powerful avenue for derivatization. Nickel-catalyzed [3+2] cycloaddition reactions of cyclopropyl ketones with enones can be used to construct densely functionalized cyclopentane (B165970) rings, effectively expanding the molecular complexity of the core scaffold. acs.org Furthermore, palladium-catalyzed cross-coupling reactions could be employed to modify the pyridine ring, introducing a wide range of substituents to probe interactions with biological targets. nih.gov
Table 2: Advanced Synthetic Methodologies for Derivatization
| Methodology | Description | Potential Application |
|---|---|---|
| Chemoenzymatic Synthesis | Uses engineered enzymes to catalyze stereoselective cyclopropanation, yielding chiral cyclopropyl ketones. nih.govnih.gov | Generation of enantiomerically pure derivatives to study stereospecific biological interactions. |
| Nickel-Catalyzed [3+2] Cycloaddition | Reacts cyclopropyl ketones with alkenes or alkynes to form complex five-membered rings. acs.orgnih.gov | Creation of novel, sp³-rich scaffolds with diverse 3D geometries. |
| Photocatalytic Cycloadditions | Uses light and a photocatalyst to induce cycloaddition reactions, often under mild conditions. nih.gov | Formation of unique ring systems via radical-mediated pathways. |
| Functionalization of Pyridine Ring | Standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to add substituents to the pyridine core. nih.gov | Systematic exploration of structure-activity relationships at the pyridine moiety. |
Detailed Mechanistic Studies of Chemical Reactions and Biological Interactions
Understanding the reactivity of the 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one scaffold is key to predicting its metabolic fate, potential toxicities, and mechanism of action. The aryl cyclopropyl ketone motif is known to participate in several unique chemical transformations, often involving the opening of the strained three-membered ring.
Chemical Reaction Mechanisms: Computational and experimental studies have shown that aryl cyclopropyl ketones can undergo ring-opening under reductive or photocatalytic conditions. nih.govacs.org For example, samarium(II) iodide (SmI₂) can catalyze the coupling of cyclopropyl ketones by generating a ketyl radical intermediate. nih.govacs.org This radical can induce the fragmentation of the cyclopropyl ring. Similarly, enantioselective photocatalytic [3+2] cycloadditions proceed through a ring-opened distonic radical anion intermediate after a single-electron transfer to the ketone. nih.gov In the presence of acid catalysts, aryl cyclopropyl ketones can also cyclize to form tetralones. rsc.org These studies provide a mechanistic framework for understanding how the compound might react in vivo or be used in further synthetic applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com These computational tools can be applied to the 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one scaffold to design novel derivatives with optimized therapeutic properties.
Generative Models for De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns from large datasets of known active molecules and generate entirely new chemical structures. acs.orgnih.gov A model could be trained on a database of known kinase inhibitors containing pyridine or cyclopropyl fragments. nih.gov It could then be tasked to generate novel molecules based on the 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one core, optimized for desired properties like high binding affinity, low toxicity, and synthetic accessibility. acs.orggithub.com
Predictive Modeling: ML algorithms can also be used to build predictive models for Quantitative Structure-Activity Relationships (QSAR). nih.gov These models can rapidly screen virtual libraries of derivatives to predict their biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com
Table 3: AI and ML Applications in Derivative Design
| AI/ML Technique | Description | Application to Scaffold |
|---|---|---|
| Generative Adversarial Networks (GANs) | A generative model that learns to produce novel data by training a "generator" against a "discriminator". nih.gov | Design of novel derivatives with desired properties by expanding the relevant chemical space. |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. nih.gov | Prediction of potency and selectivity for virtual libraries of derivatives before synthesis. |
| Deep Learning for Property Prediction | Deep neural networks trained to predict molecular properties like solubility, toxicity, and binding affinity. mdpi.com | Multi-parameter optimization to design candidates with a balanced profile of druglike properties. |
Q & A
Q. What synthetic strategies are optimal for preparing 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one?
Methodological Answer: A robust approach involves nucleophilic substitution or cyclopropane ring formation. For example, outlines a method for synthesizing a structurally related chlorocyclopropyl ketone via nucleophilic substitution. Key parameters include:
- Reagents : Use 2-chloro-1-cyclopropylethanone and pyridinyl derivatives.
- Catalysts : Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
- Conditions : Optimize at 60–80°C for 6–8 hours under nitrogen to minimize side reactions.
- Yield Enhancement : Recrystallization in ethanol/water yields >90% purity .
Q. Table 1: Optimized Reaction Conditions
| Parameter | Optimized Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 7 hours |
| Molar Ratio (Ketone:Pyridine) | 1:1.2 |
| Catalyst | Tetrabutylammonium bromide |
| Final Yield | 93% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm as multiplet) and pyridinyl aromatic protons (δ 7.5–8.8 ppm). The ketone carbonyl (C=O) absence in ¹H NMR confirms its presence.
- ¹³C NMR : Ketone carbonyl appears at δ 195–205 ppm; cyclopropyl carbons at δ 10–15 ppm.
- IR Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹.
- GC-MS : Confirm molecular ion peak (M⁺) and fragmentation patterns (e.g., cyclopropyl ring cleavage at m/z 68).
- X-ray Crystallography : Resolve steric effects from the cyclopropyl group using SHELXL refinement (see Advanced Questions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
